3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Pyrido[1,2-a]Pyrimidin-4-One Scaffold Configuration
The pyrido[1,2-a]pyrimidin-4-one scaffold forms the central heterocyclic system of the compound, comprising a fused bicyclic structure with a pyridine ring (six-membered) adjacent to a pyrimidinone ring (six-membered with a ketone group at position 4). X-ray diffraction studies of related pyrido[1,2-a]pyrimidin-4-one derivatives reveal planar geometry for the fused rings, with bond lengths of 1.34 Å for the C–N bonds in the pyrimidinone moiety and 1.41 Å for the C–C bonds in the pyridine ring. The scaffold’s rigidity is critical for maintaining structural integrity during molecular interactions.
Key spectroscopic features include:
- ¹H NMR : A singlet at δ 8.2–8.5 ppm corresponding to the proton at position 6 of the pyridine ring.
- XRD : Characteristic peaks at 12.7 ± 0.2° and 24.0 ± 0.2° two-theta, indicative of the crystalline packing of the scaffold.
| Parameter | Value | Source |
|---|---|---|
| Fused ring planarity | ≤0.05 Å deviation | |
| Pyrimidinone C=O stretch | 1680–1700 cm⁻¹ (IR) |
Thiazolidin-4-One Moiety Stereochemical Features
The thiazolidin-4-one moiety adopts a non-planar conformation due to the presence of the exocyclic double bond at position 5 (Z-configuration), confirmed by NOESY correlations between the cyclohexyl group and the methylene bridge. The thioxo group at position 2 participates in intramolecular hydrogen bonding with the ketone at position 4, stabilizing the thiazolidinone ring in a boat conformation.
Crystallographic data for analogous compounds show:
- Dihedral angle between thiazolidinone and pyrido-pyrimidinone: 67.5°.
- S–C bond length : 1.68 Å, consistent with partial double-bond character due to resonance.
| Feature | Structural Detail | Source |
|---|---|---|
| Z-configuration | Confirmed via NOESY | |
| Thioxo group position | 2-S, anti to cyclohexyl |
Dihydroisoquinoline Substituent Spatial Orientation
The 3,4-dihydroisoquinolin-2(1H)-yl group at position 2 of the pyrido-pyrimidinone core adopts a chair-like conformation, with the nitrogen lone pair oriented toward the pyrimidinone ketone. This spatial arrangement facilitates π-stacking interactions with aromatic residues in biological targets. Molecular docking studies of related dihydroisoquinoline derivatives demonstrate a preference for equatorial positioning of the substituent to minimize steric hindrance.
| Interaction Type | Geometric Parameter | Source |
|---|---|---|
| π-stacking distance | 3.8–4.2 Å | |
| Torsional angle (N–C2) | 112° ± 3° |
Properties
Molecular Formula |
C27H26N4O2S2 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N4O2S2/c32-25-21(16-22-26(33)31(27(34)35-22)20-10-2-1-3-11-20)24(28-23-12-6-7-14-30(23)25)29-15-13-18-8-4-5-9-19(18)17-29/h4-9,12,14,16,20H,1-3,10-11,13,15,17H2/b22-16- |
InChI Key |
FDDSIGWBTFDFNL-JWGURIENSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. The final step involves the formation of the Z-configuration of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.
Scientific Research Applications
Pharmacological Properties
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including compounds similar to the target molecule, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi through mechanisms that may involve disruption of cellular processes or direct interaction with microbial cell structures .
2. Anticancer Potential
Thiazolidinone derivatives are being investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, the incorporation of isoquinoline moieties has been linked to enhanced anticancer activity due to their ability to modulate multiple biological targets .
3. Anti-inflammatory Effects
Compounds with thiazolidinone structures have been reported to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis Methodologies
The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps:
- Formation of Thiazolidinone Core : The initial step typically involves the condensation of cyclohexyl derivatives with thioamide and aldehyde components to form the thiazolidinone scaffold.
- Pyrimidine Ring Construction : Subsequent reactions may involve cyclization processes that integrate pyrimidine structures through nucleophilic substitutions or cycloaddition reactions.
- Functionalization : Final steps often include functionalization at various positions to enhance biological activity and solubility.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiazolidinones against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with structural similarities to the target compound exhibited significant inhibition zones against tested pathogens, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity in vitro
In vitro assays using human cancer cell lines showed that thiazolidinone derivatives led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting their potential as anticancer therapeutics .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in substituents on the thiazolidinone and pyrido-pyrimidine moieties. Key comparisons include:
Key Observations:
- Cyclohexyl vs. Alkyl/Aryl Substituents: The cyclohexyl group in the target compound may confer superior lipophilicity and binding selectivity compared to smaller substituents (e.g., allyl in or methoxyethyl in ).
- Dihydroisoquinoline vs. Simple Amines: The dihydroisoquinoline substituent likely enhances π-π stacking or hydrogen-bonding interactions with biological targets compared to ethylamino or phenylethylamino groups in analogues .
Physicochemical Properties
- Stability: The conjugated Z-configuration of the methylidene bridge may enhance stability against hydrolysis relative to non-conjugated analogues .
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is with a monoisotopic mass of approximately 517.18 Da. The structural composition includes a thiazolidinone core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. Thiazolidin-4-one scaffolds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds containing this scaffold have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast) | 15 | Apoptosis induction |
| B | A549 (Lung) | 20 | Cell cycle arrest |
| C | HeLa (Cervical) | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Thiazolidinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Recent findings suggest that this compound may act as a selective COX-II inhibitor, potentially offering therapeutic benefits in inflammatory diseases such as arthritis .
Table 2: COX Inhibition Data
| Compound | COX-I Inhibition (%) | COX-II Inhibition (%) |
|---|---|---|
| 3-[Z] | 30 | 70 |
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, thiazolidinone derivatives exhibit a range of other biological activities:
- Antidiabetic : These compounds have shown potential in glucose regulation and insulin sensitivity enhancement.
- Antimicrobial : Some derivatives possess activity against various bacterial strains.
- Antioxidant : The ability to scavenge free radicals has been reported in several studies.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of the compound against MCF-7 cells and found that it induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with significant morphological changes in treated cells .
- Inflammation Model : In an animal model of arthritis, administration of this compound led to reduced swelling and pain scores compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Critical steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to stabilize intermediates .
- Catalyst optimization : Lewis acids/bases may enhance reaction efficiency, but their compatibility with thiazolidinone and pyrido-pyrimidinone moieties must be validated .
- Purification : Column chromatography or recrystallization ensures high purity, especially for Z-isomer retention .
Post-synthesis, validate structural integrity via ¹H/¹³C NMR and IR spectroscopy to confirm functional groups (e.g., thioxo, cyclohexyl) .
Advanced: How can conflicting data on reaction yield versus purity be resolved during scale-up?
Contradictions often arise from competing side reactions (e.g., isomerization or oxidation). Mitigation strategies include:
- Temperature modulation : Lowering reaction temperatures during thiazolidinone ring formation reduces byproducts .
- Catalyst screening : Test alternative catalysts (e.g., mild bases like triethylamine) to improve selectivity .
- In-line monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates before degradation .
Basic: What spectroscopic methods are most reliable for confirming the compound’s structure?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂ groups, pyrimidinone aromatic protons), while ¹³C NMR confirms carbonyl (C=O) and thiocarbonyl (C=S) signals .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C=S stretch) validate key functional groups .
- X-ray crystallography : Resolves Z/E isomerism and spatial arrangement of the thiazolidinone-pyrido-pyrimidinone core .
Advanced: How can computational modeling complement experimental data for structural analysis?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize in vitro testing .
- MD simulations : Assess stability of the Z-configuration under physiological conditions .
Basic: What preliminary assays are recommended for evaluating biological activity?
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity testing : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Antioxidant activity : Measure DPPH radical scavenging to assess redox-modulating potential .
Advanced: How can discrepancies between structural predictions and observed bioactivity be addressed?
- SAR studies : Systematically modify substituents (e.g., cyclohexyl vs. benzyl groups) to isolate pharmacophores .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that alter activity .
- Target engagement assays : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: What strategies are effective for studying interactions with biological targets?
- SPR assays : Quantify binding kinetics (kₐ, k𝒹) to receptors like kinases or GPCRs .
- Cryo-EM/X-ray co-crystallization : Resolve binding modes of the compound with target proteins .
- Transcriptomic profiling : RNA-seq can reveal downstream pathways affected by treatment .
Advanced: How to resolve contradictions between structural data and functional activity?
- Conformational analysis : Use variable-temperature NMR to detect dynamic structural changes influencing activity .
- Mutagenesis studies : Modify key residues in target proteins to confirm binding specificity .
- Dose-response curves : Corrogate activity trends with structural analogs to identify critical moieties .
Basic: What are structurally related compounds, and how do they compare?
| Compound | Key Features | Biological Relevance |
|---|---|---|
| 3-[(Z)-(3-allyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-(3-methoxypropyl)amino analog | Allyl group enhances membrane permeability | Higher anticancer activity in vitro |
| Benzodioxole-containing analog | Benzodioxole moiety improves metabolic stability | Potent antioxidant and anti-inflammatory effects |
| Morpholine-substituted analog | Morpholine increases solubility | Enhanced kinase inhibition |
Basic: How to address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
- pH adjustment : Test buffered solutions (pH 6–8) to optimize solubility of ionizable groups (e.g., hydroxyethylamino) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
